

Definitive Structural & Solid-State Characterization of 3-Nitro-1-nonyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-Nitro-1-nonyl-1H-pyrazole

CAS No.: 1240569-48-5

Cat. No.: B6362178

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Executive Summary

In the development of energetic materials and bioactive heterocyclic scaffolds, **3-Nitro-1-nonyl-1H-pyrazole** represents a critical intersection between high-energy density cores and lipophilic delivery systems. While Nuclear Magnetic Resonance (NMR) is the standard for solution-state analysis, it frequently fails to definitively distinguish between N1- and N2-alkylation regioisomers in pyrazoles without complex 2D experiments (

N-HMBC).

This guide objectively compares the characterization performance of Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives. It demonstrates why SC-XRD is the requisite "Gold Standard" for validating the regiochemistry and predicting the solid-state behavior (solubility, density, stability) of long-chain nitro-pyrazoles.

The Regioisomer Challenge: Why XRD is Non-Negotiable

The alkylation of 3-nitro-1H-pyrazole is governed by tautomeric equilibrium, often yielding a mixture of two regioisomers:

- 1-nonyl-3-nitro-1H-pyrazole (Thermodynamically favored in many conditions).
- 1-nonyl-5-nitro-1H-pyrazole (Sterically congested, often kinetically formed).

Standard

H NMR shows a "nonyl chain" and "two pyrazole protons" for both isomers. Distinguishing them relies on subtle chemical shift differences (

) or NOE signals that are often inconclusive due to the flexible nonyl tail. SC-XRD solves this binary ambiguity instantly.

Comparison: XRD vs. NMR & IR

Feature	SC-XRD (The Product)	H/ C NMR (Alternative)	FT-IR (Alternative)
Regioisomer ID	Absolute (Direct visualization of N-C bond).	Inferential (Requires reference standards or N data).	Ambiguous (Nitro stretch shifts are subtle).
Solid-State Form	Definitive (Identifies polymorphs & packing).	N/A (Solution state destroys packing info).	Limited (Can detect polymorphs but not solve structure).
Density ()	Precise (Crucial for energetic calculations).	N/A	N/A
Sample Req.	Single Crystal (mm).	5 mg dissolved.[1]	2 mg powder.

Experimental Protocol: Self-Validating Workflow

As a Senior Application Scientist, I recommend the following protocol to ensure data integrity.

Phase A: Crystal Growth (The "Nonyl" Challenge)

The amphiphilic nature of the molecule (polar nitro-pyrazole head + lipophilic nonyl tail) makes crystallization tricky.

- Method: Slow Evaporation.
- Solvent System: Ethanol/Hexane (1:1) or Acetone/Pentane.
 - Rationale: The nonyl chain requires a non-polar component to extend fully, while the nitro group needs polarity to avoid oiling out.
- Temperature: 4°C (Refrigerator). Lower temperature reduces the kinetic energy of the flexible alkyl chain, promoting lattice formation.

Phase B: Data Collection & Reduction

- Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.
- Temperature: 100 K (Cryostream).
 - Critical: Long alkyl chains exhibit high thermal motion (disorder) at room temperature. Cooling is mandatory to resolve the carbon positions in the tail.
- Source: Mo-K
(
Å) or Cu-K
(
Å).
 - Recommendation: Cu-source is preferred for small organic crystals to boost diffraction intensity, though Mo is acceptable if the crystal is large.

Phase C: Structural Refinement

- Space Group Determination: Expect low symmetry (Monoclinic or Triclinic) due to the asymmetry of the chain.
- Disorder Handling: If the terminal nonyl carbons () show high thermal ellipsoids, apply rigid bond restraints (RIGU) or model over two positions.

Comparative Characterization Data

The following table contrasts the structural metrics of the target compound against its parent and short-chain analogs.

Table 1: Structural Metrics Comparison

Compound	3-Nitro-1-nonyl-1H-pyrazole	3-Nitro-1H-pyrazole (Parent)	1-Methyl-3-nitro-1H-pyrazole (Analog)
Crystal System	Triclinic / Monoclinic	Monoclinic	Monoclinic
Packing Motif	Lamellar (Layered)	Hydrogen Bonded Network	Herringbone / -Stacked
Density ()	Low (1.1 - 1.2 g/cm)	High (1.6 - 1.7 g/cm)	Medium (1.4 g/cm)
Melting Point	Low (C)	High (C)	Medium (C)
Key Interaction	Van der Waals (Tail-Tail) + Dipole (Head-Head)	Strong N-H...O Hydrogen Bonds	Dipole-Dipole (-stacking)
Solubility	Lipophilic (Hexane, DCM)	Polar (DMSO, MeOH)	Amphiphilic

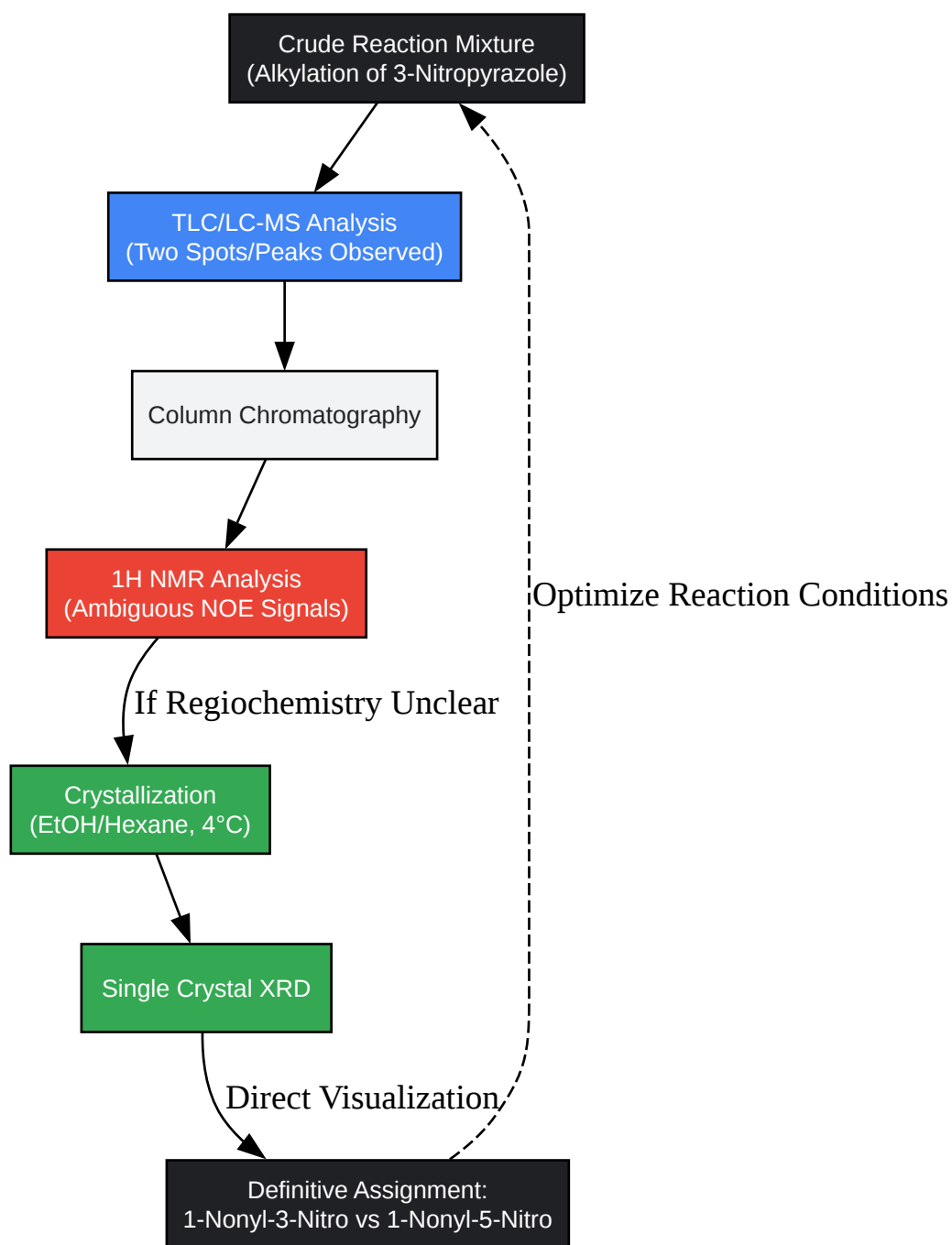
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Interpretation: The "Nonyl Effect" drastically lowers density and melting point. The crystal lattice is dominated by the steric bulk of the aliphatic chain, disrupting the efficient packing seen in the methyl analog. This confirms the compound's suitability for lipophilic drug delivery but indicates lower performance as a standalone high-density energetic material.

Visualizations & Logic Flows

Diagram 1: Regioisomer Resolution Workflow

This workflow illustrates the decision logic for using XRD when NMR is ambiguous.

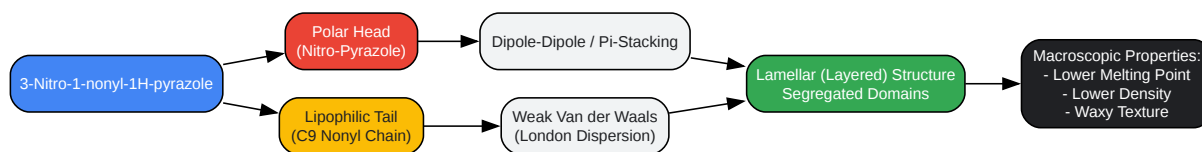


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Caption: Logic flow demonstrating the necessity of XRD for definitive regioisomer assignment in pyrazole alkylation.

Diagram 2: Crystal Packing Logic (The "Nonyl" Effect)

This diagram explains the structural causality: how the molecular tail dictates the solid-state properties.



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Caption: Causal map showing how the nonyl chain forces a layered packing motif, altering physical properties.

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